BHPI

説明

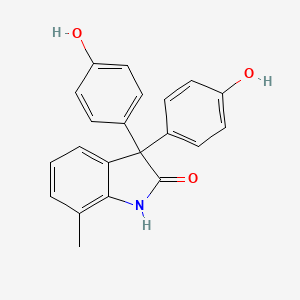

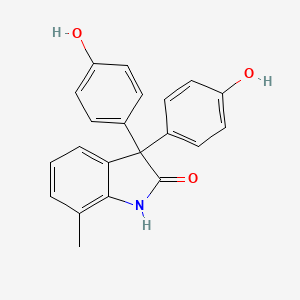

Structure

3D Structure

特性

IUPAC Name |

3,3-bis(4-hydroxyphenyl)-7-methyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c1-13-3-2-4-18-19(13)22-20(25)21(18,14-5-9-16(23)10-6-14)15-7-11-17(24)12-8-15/h2-12,23-24H,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABLAHMQSQFDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397487 | |

| Record name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56632-39-4 | |

| Record name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, a molecule of significant interest in pharmacological research. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, also known by its acronym BHPI, is a derivative of the oxindole heterocyclic scaffold.[1] The core structure consists of a 1,3-dihydro-2H-indol-2-one (oxindole) moiety with two 4-hydroxyphenyl groups and a methyl group attached at specific positions. The IUPAC name for this compound is 3,3-bis(4-hydroxyphenyl)-7-methyl-1H-indol-2-one.[2]

The key structural feature is the presence of two phenolic hydroxyl groups, which can participate in hydrogen bonding, and a lactam ring within the oxindole core. The spatial arrangement of the phenyl rings around the sp³-hybridized carbon at the 3-position of the oxindole ring is a defining characteristic of this class of molecules.

Chemical Structure Diagram

References

In-depth Technical Guide: 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one

IUPAC Name: 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one

CAS Registry Number: 56632-39-4

Chemical Formula: C₂₁H₁₇NO₃

Introduction

3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one is a member of the oxindole class of heterocyclic compounds. Oxindole derivatives are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. While this specific compound is cataloged in chemical databases, detailed public-domain research regarding its biological activity, mechanism of action, and specific applications is limited. This guide provides a comprehensive overview of the available information and explores the context of related compounds to offer insights into its potential properties and research avenues.

Chemical Structure and Properties

The structure of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one is characterized by a central 7-methyl-oxindole core with two 4-hydroxyphenyl groups attached at the 3-position.

Molecular Weight: 331.36 g/mol

Biological Activity and Potential Applications (Inferred from Related Compounds)

-

Anticancer Activity: A study on a series of 3,3-bis(hydroxyaryl)oxindoles demonstrated promising cytotoxic activity against several cancer cell lines.[1] The mechanism of action for such compounds often involves the induction of apoptosis or inhibition of key signaling pathways involved in cancer cell proliferation.

-

Antimicrobial Properties: The same study also revealed that some 3,3-bis(hydroxyaryl)oxindoles exhibit significant activity against Gram-positive bacteria.[1]

-

Endocrine Disruption: A closely related compound, 3,3-bis(4-hydroxy-3-methylphenyl)-1,3-dihydro-2H-indol-2-one (also known as Isatin Biscresol), is listed as a potential endocrine-disrupting compound.[2] This suggests that the target compound may also interact with hormone receptors.

It is crucial to note that these are inferred activities based on structurally similar molecules. Dedicated experimental validation is necessary to determine the specific biological profile of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.

Quantitative Data

Currently, there is no publicly available quantitative data, such as IC₅₀ or EC₅₀ values, for 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.

For the related compound, 3,3-bis(4-hydroxy-3-methylphenyl)indolin-2-one (Isatin Biscresol) , limited toxicological data is available:

| Data Type | Value | Species | Route | Source |

| LD₅₀ | 520 mg/kg | Rat | Oral | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one are not described in the accessible scientific literature. However, a general synthetic approach for 3,3-bis(hydroxyaryl)oxindoles involves the acid-catalyzed condensation of an isatin derivative with a phenol.[1]

A plausible synthetic workflow for the title compound is outlined below.

Caption: Plausible synthetic workflow for the target compound.

Signaling Pathways

Due to the absence of specific research on 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, there are no established signaling pathways associated with its activity. Based on the activities of related compounds, potential interactions could be hypothesized within pathways such as apoptosis or bacterial cell wall synthesis, but this remains speculative.

Conclusion

3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one represents a chemical entity for which detailed biological characterization is lacking in the public domain. The structural similarity to other biologically active oxindoles suggests that this compound could be a candidate for investigation in anticancer and antimicrobial research. Future studies are required to elucidate its specific mechanism of action, identify its molecular targets, and establish a comprehensive pharmacological profile. Researchers interested in this molecule would need to undertake foundational studies, including synthesis, purification, and a battery of in vitro and in vivo assays, to uncover its therapeutic potential.

References

- 1. 3,3-Bis(hydroxyaryl)oxindoles and Spirooxindoles Bearing a Xanthene Moiety: Synthesis, Mechanism, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)- | C22H19NO3 | CID 162076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3-bis(3-methyl-4-hydroxyphenyl)2-indolinone, 47465-97-4 [thegoodscentscompany.com]

An In-depth Technical Guide to CAS Number 56632-39-4 (BHPI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 56632-39-4, commonly known as BHPI. It details its chemical structure, physicochemical properties, and its significant biological activity as a potent and selective antagonist of Estrogen Receptor α (ERα). This document includes a detailed synthesis protocol, summaries of key experimental methodologies used to characterize its function, and visual representations of its mechanism of action and experimental workflows. The information presented is intended to support further research and drug development efforts targeting ERα-positive cancers.

Chemical Identity and Structure

The compound identified by CAS number 56632-39-4 is chemically named 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one. It is also widely referred to in scientific literature by the synonym this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 56632-39-4 |

| IUPAC Name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1H-indol-2-one[1] |

| Synonyms | This compound, 3,3-bis(p-hydroxyphenyl)-7-methyl-2-indolinone |

| Molecular Formula | C₂₁H₁₇NO₃[1][2] |

| InChI | InChI=1S/C21H17NO3/c1-13-3-2-4-18-19(13)22-20(25)21(18,14-5-9-16(23)10-6-14)15-7-11-17(24)12-8-15/h2-12,23-24H,1H3,(H,22,25)[1][2] |

| InChIKey | FABLAHMQSQFDHR-UHFFFAOYSA-N[2] |

| SMILES | CC1=CC=CC2=C1NC(C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)=O[3] |

Physicochemical Properties

This compound is a crystalline solid that is soluble in several organic solvents. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 331.36 g/mol | [3] |

| Melting Point | 272-274 °C | |

| Appearance | White to off-white solid | |

| Purity | ≥98% (by HPLC) | [3] |

| Solubility | DMSO: 11 mg/mL, ~100 mM | [2],[3] |

| Ethanol: 14 mg/mL, ~100 mM | [2],[3] | |

| DMF: 5 mg/mL | [2] | |

| Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [2] | |

| Storage | Store at -20°C | [2][3] |

| Stability | ≥ 4 years at -20°C | [2] |

Synthesis Protocol

The synthesis of 3,3-bis-(4-hydroxyphenyl)-7-methyl-2-indolinone (this compound) is achieved through the condensation of 7-methylisatin with phenol.

Materials:

-

Phenol (pure)

-

7-methylisatin

-

Sulfuric acid (concentrated)

-

Phenyl acetate (PhOAc)

-

Acetone

-

Chloroform

Procedure:[5]

-

A mixture of 38.2 g of pure phenol and 0.4 g of concentrated sulfuric acid is stirred and heated to 60°C.

-

To this mixture, 28.5 g (0.177 mole) of 7-methylisatin is added in portions.

-

After the addition of 7-methylisatin is complete, the reaction temperature is raised to 85°C.

-

21 g of phenyl acetate (PhOAc) is then added dropwise over a period of 5 hours.

-

Following the addition of PhOAc, the temperature of the stirred mixture is raised to 120°C for 30 minutes.

-

The reaction mixture is allowed to cool, after which it is filtered and the solid is washed thoroughly with water to remove any remaining PhOAc.

-

The resulting solid is dried, yielding 50 g of crude product.

-

For purification, the crude solid is dissolved in acetone and then precipitated by the addition of chloroform.

-

The mixture is allowed to cool, and the precipitated solid is collected by filtration.

-

The purified solid is dried to yield 30 g of 3,3-bis-(4-hydroxyphenyl)-7-methyl-2-indolinone (52% yield) with a melting point of 272-274°C.

Biological Activity and Mechanism of Action

This compound is a potent antagonist of Estrogen Receptor α (ERα). It is particularly effective in inhibiting the proliferation of drug-resistant ERα-positive breast, endometrial, and ovarian cancer cell lines at concentrations ranging from 10 to 1,000 nM.[2] In vivo studies have demonstrated that this compound can induce tumor regression in mouse xenograft models of human breast cancer at a daily dose of 15 mg/kg.[2]

The primary mechanism of action of this compound involves the hyperactivation of the Unfolded Protein Response (UPR). This compound specifically inhibits ERα-dependent gene expression and protein synthesis by inducing a sustained UPR in cancer cells.[2]

The signaling cascade initiated by this compound in ERα-positive cancer cells is as follows:

-

This compound binds to ERα.

-

This interaction leads to the activation of plasma membrane Phospholipase Cγ (PLCγ).

-

Activated PLCγ generates inositol 1,4,5-triphosphate (IP3).

-

IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the rapid depletion of ER calcium stores.

-

The depletion of ER calcium triggers a massive and sustained activation of the UPR, ultimately leading to the inhibition of protein synthesis and cell death.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Protein Synthesis Inhibition Assay (Puromycin Incorporation)

This assay measures the rate of protein synthesis by detecting the incorporation of puromycin, an aminonucleoside antibiotic that causes premature chain termination, into newly synthesized polypeptide chains.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the binding of ERα to the promoter regions of its target genes.

In Vivo Tumor Xenograft Study

This protocol outlines the use of a mouse model to assess the anti-tumor efficacy of this compound.

Conclusion

CAS number 56632-39-4, or this compound, is a well-characterized small molecule with significant potential as an anti-cancer agent. Its defined chemical structure, established synthesis protocol, and well-understood mechanism of action as an ERα antagonist that hyperactivates the UPR make it a valuable tool for cancer research and a promising lead for the development of new therapies for ERα-positive malignancies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and utilize this compound.

References

An In-Depth Technical Guide to 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (BHPI)

A Potent Estrogen Receptor α Inhibitor with a Novel Mechanism of Action

This technical guide provides a comprehensive overview of the discovery, history, and biological activity of the compound 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, also known by its designation BHPI. This document is intended for researchers, scientists, and drug development professionals interested in its potential as a therapeutic agent.

Discovery and History

The synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one was first described in a 1977 patent.[1] However, its significant biological activity as a potent and selective estrogen receptor α (ERα) inhibitor was not fully elucidated and published until 2015 by Andruska and colleagues in the Proceedings of the National Academy of Sciences (PNAS).[2][3][4][5] This seminal work identified this compound as a noncompetitive ERα inhibitor that selectively blocks the proliferation of drug-resistant ERα-positive breast and ovarian cancer cells.[2][3][4][5] The compound's unique mechanism of action, which involves the sustained activation of the unfolded protein response (UPR), sets it apart from traditional ERα antagonists.[2][6]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₇NO₃ | [7] |

| Molecular Weight | 331.36 g/mol | [6][7] |

| CAS Number | 56632-39-4 | [6][7] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO and ethanol | [6] |

| Purity | ≥98% | [6] |

| Storage | Store at -20°C | [6] |

Biological Activity

This compound is a potent antagonist of estrogen receptor α (ERα) and demonstrates significant efficacy in inhibiting the proliferation of ERα-positive cancer cells, including those that are resistant to current therapies.[2][6] In vivo studies have shown that this compound can induce rapid and substantial tumor regression in mouse xenograft models of human breast cancer.[2]

In Vitro Activity

| Cell Line | Cancer Type | IC₅₀ (nM) | Notes | Reference |

| T47D | Breast Cancer | 15 | Estrogen Receptor α positive | |

| MCF-7 | Breast Cancer | - | Proliferation inhibited | [2] |

| OVCAR3 | Ovarian Cancer | - | Proliferation inhibited | [2] |

| ACI-88 | Endometrial Cancer | - | Proliferation inhibited | [2] |

In Vivo Activity

| Animal Model | Tumor Type | Dosage | Route | Outcome | Reference |

| Mouse Xenograft | MCF-7 Breast Cancer | 15 mg/kg/day | Intraperitoneal | >60% tumor regression | [2] |

Mechanism of Action: The Unfolded Protein Response

This compound's primary mechanism of action involves the sustained activation of the Unfolded Protein Response (UPR), a cellular stress response pathway.[2][6] In ERα-positive cancer cells, this compound leads to the hyperactivation of plasma membrane Phospholipase Cγ (PLCγ), which in turn generates inositol 1,4,5-triphosphate (IP₃).[2][3][4][5] This cascade results in the rapid depletion of endoplasmic reticulum (ER) calcium stores, triggering all three arms of the UPR.[2][3][4][5] The sustained UPR activation, coupled with this compound's inhibition of protein synthesis, converts the normally protective UPR into a lethal signal, leading to cancer cell death.[2]

This compound signaling pathway leading to cancer cell death.

Experimental Protocols

Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one

This protocol is adapted from the procedure described in US Patent 4,053,483.[1]

Materials:

-

Phenol

-

Concentrated sulfuric acid

-

7-methylisatin

-

Phenyl acetate (PhOAc)

-

Acetone

-

Chloroform

Procedure:

-

A mixture of 38.2 g of pure phenol and 0.4 g of concentrated sulfuric acid is stirred and heated to 60°C.

-

28.5 g (0.177 mole) of 7-methylisatin is added in portions.

-

The temperature is raised to 85°C, and 21 g of phenyl acetate is gradually added dropwise over 5 hours.

-

The temperature of the stirred mixture is then raised to 120°C for 30 minutes.

-

The mixture is allowed to cool, then filtered and washed with abundant water to remove the phenyl acetate.

-

The resulting solid is dried, yielding 50 g of crude product.

-

The crude product is dissolved in acetone and precipitated with chloroform.

-

The mixture is cooled and filtered.

-

The solid is dried to yield 30 g of 3,3-bis-(4-hydroxyphenyl)-7-methyl-2-indolinone (m.p. 272-274°C), with a yield of 52%.[1]

Experimental workflow for the synthesis of this compound.

Cell Proliferation Assay

The effect of this compound on the proliferation of cancer cell lines can be assessed using a standard MTT or similar viability assay.

Materials:

-

ERα-positive cancer cell lines (e.g., T47D, MCF-7)

-

Appropriate cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Conclusion

3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (this compound) is a promising therapeutic candidate for the treatment of ERα-positive cancers, particularly those that have developed resistance to standard therapies. Its unique mechanism of action, centered on the induction of a lethal unfolded protein response, offers a novel strategy for targeting these difficult-to-treat malignancies. Further research and development of this compound and its analogs are warranted to fully explore their clinical potential.

References

- 1. prepchem.com [prepchem.com]

- 2. pnas.org [pnas.org]

- 3. Estrogen receptor α inhibitor activates the unfolded protein response, blocks protein synthesis, and induces tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. search.library.dartmouth.edu [search.library.dartmouth.edu]

- 6. This compound | Estrogen and Related Receptor Antagonists: R&D Systems [rndsystems.com]

- 7. 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | C21H17NO3 | CID 3860640 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one: A Technical Guide

This document provides a comprehensive technical overview of the synthesis pathway for 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The guide details the experimental protocol for the synthesis, presents key quantitative data in a structured format, and includes a visual representation of the synthetic route.

Overview of the Synthesis Pathway

The synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one is achieved through an acid-catalyzed electrophilic substitution reaction. This process involves the reaction of 7-methylisatin with an excess of phenol. The acidic environment facilitates the condensation of phenol onto the C3-position of the 7-methylisatin ring, resulting in the desired diarylated oxindole product.

Experimental Protocol

The following experimental protocol is adapted from established synthetic methods.[1]

Materials:

-

7-Methylisatin (0.177 mole, 28.5 g)

-

Phenol (pure, 38.2 g)

-

Concentrated Sulfuric Acid (0.4 g)

-

Phenyl Acetate (PhOAc, 21 g)

-

Acetone

-

Chloroform

-

Water

Procedure:

-

A mixture of pure phenol (38.2 g) and concentrated sulfuric acid (0.4 g) is stirred and heated to 60°C.

-

7-Methylisatin (28.5 g, 0.177 mole) is added to the mixture in portions.

-

Following the addition of 7-methylisatin, the reaction temperature is raised to 85°C.

-

Phenyl acetate (21 g) is then added dropwise over a period of 5 hours.

-

After the addition of phenyl acetate is complete, the temperature of the stirred mixture is increased to 120°C for 30 minutes.

-

The reaction mixture is then allowed to cool to room temperature.

-

The cooled mixture is filtered and the solid residue is washed extensively with water to remove any remaining phenyl acetate.

-

The resulting solid is dried, yielding 50 g of the crude product.

-

For purification, the crude solid is dissolved in acetone and then precipitated by the addition of chloroform.

-

The mixture is cooled, and the precipitated solid is collected by filtration.

-

The purified solid is dried to yield 30 g of 3,3-bis-(4-hydroxyphenyl)-7-methyl-2-indolinone.[1]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.

| Parameter | Value | Reference |

| Reactants | ||

| 7-Methylisatin | 28.5 g (0.177 mole) | [1] |

| Phenol | 38.2 g | [1] |

| Product | ||

| Yield (Purified) | 30 g (52%) | [1] |

| Melting Point | 272-274 °C | [1] |

Synthesis Pathway Visualization

The following diagram illustrates the synthetic route from 7-methylisatin and phenol to the final product.

Caption: Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.

References

An In-depth Technical Guide on the Mechanism of Action of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (BHPI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, a potent and noncompetitive inhibitor of estrogen receptor α (ERα), commonly known as BHPI. This document will delve into the molecular pathways affected by this compound, present quantitative data from relevant studies, and provide detailed experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this oxindole derivative.

Introduction

3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, or this compound, is a small molecule belonging to the 3,3-disubstituted oxindole class of compounds.[1][2][3][4] This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic drugs.[1][2][4] this compound has emerged as a potent, noncompetitive inhibitor of estrogen receptor α (ERα), a key driver in the progression of a majority of breast cancers.[5][6][7] Unlike traditional ERα antagonists, this compound exhibits a unique mechanism of action that involves the induction of sustained, toxic endoplasmic reticulum (ER) stress.[7][8] This guide will elucidate the intricate molecular details of this compound's activity.

Core Mechanism of Action: Induction of Toxic Unfolded Protein Response

The primary mechanism of action of this compound is the induction of a sustained and toxic unfolded protein response (UPR) in ERα-positive cancer cells.[7][8] Under normal physiological conditions, estrogen binding to ERα leads to a mild and transient activation of the UPR, which is a protective cellular stress response.[8] this compound disrupts this protective signaling, leading to massive and persistent UPR activation that ultimately results in cell death.[7][8]

Signaling Pathway

The signaling cascade initiated by this compound can be summarized as follows:

-

ERα Binding: this compound acts as a noncompetitive inhibitor of ERα.[7]

-

PLCγ Hyperactivation: In ERα-positive cells, this compound rapidly hyperactivates plasma membrane-associated Phospholipase Cγ (PLCγ).[5][8]

-

IP3 Generation: Activated PLCγ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[8]

-

Endoplasmic Reticulum Calcium Depletion: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum membrane, triggering the opening of calcium channels and a rapid and massive depletion of ER calcium stores.[8]

-

Sustained UPR Activation: The depletion of ER calcium and the accumulation of unfolded proteins lead to a sustained and overwhelming activation of the UPR, ultimately leading to apoptosis.[7][8]

Caption: Signaling pathway of this compound leading to apoptosis.

Quantitative Data

The following table summarizes the key quantitative data associated with the biological activity of this compound.

| Parameter | Value | Cell Line(s) | Reference |

| Inhibition of Cell Proliferation | |||

| Concentration for complete inhibition | 100-1000 nM | ERα-positive breast, endometrial, and ovarian cancer cells | [5] |

| Concentration for complete inhibition (adherent culture) | 25 nM (4 days) | T47D, ERαY537S-4, ERαD538G-1 | [5] |

| In Vivo Antitumor Activity | |||

| Dosage | 10-15 mg/kg (i.p. daily) | Mouse xenograft model (MCF-7 tumors) | [5] |

| Outcome | Rapid regression of 48/52 tumors | Mouse xenograft model (MCF-7 tumors) | [5] |

| Physicochemical Properties | |||

| Molecular Weight | 331.36 g/mol | N/A | [6] |

| Formula | C₂₁H₁₇NO₃ | N/A | [6] |

| Solubility in DMSO | ≥ 66 mg/mL (199.17 mM) | N/A | [7] |

| Solubility in Ethanol | 100 mM | N/A | [6] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Culture: ERα-positive and ERα-negative cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound (e.g., 0-10 µM) for various time points (e.g., 24, 48, 72 hours).

-

Quantification: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the log of the drug concentration.

Caption: Workflow for a cell proliferation assay.

Western Blot Analysis for UPR Markers

Objective: To assess the activation of the Unfolded Protein Response pathway.

Methodology:

-

Cell Lysis: Cells treated with this compound are lysed to extract total proteins.

-

Protein Quantification: Protein concentration is determined using a BCA (bicinchoninic acid) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF (polyvinylidene difluoride) membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against key UPR markers (e.g., GRP78/BiP, IRE1α, PERK, ATF6) and a loading control (e.g., β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Intracellular Calcium Measurement

Objective: To measure changes in intracellular calcium levels upon this compound treatment.

Methodology:

-

Cell Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence is measured using a fluorescence microscope or a plate reader.

-

This compound Addition: this compound is added to the cells, and the change in fluorescence is recorded in real-time.

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

Conclusion

3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (this compound) represents a novel class of ERα inhibitors with a distinct mechanism of action. By inducing a sustained and toxic unfolded protein response through the hyperactivation of the PLCγ-IP3-Ca²⁺ signaling axis, this compound effectively inhibits the proliferation of ERα-positive cancer cells and induces tumor regression in preclinical models. This unique mechanism offers a promising therapeutic strategy, particularly for endocrine-resistant breast cancers. Further research and development of this compound and its analogs are warranted to fully explore their clinical potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3,3-disubstituted oxindoles by one-pot integrated Brønsted base-catalyzed trichloroacetimidation of 3-hydroxyoxindoles and Brønsted acid-catalyzed nucleophilic substitution reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Estrogen (GPER) Receptors | Tocris Bioscience [tocris.com]

- 7. selleckchem.com [selleckchem.com]

- 8. glpbio.com [glpbio.com]

In-Depth Technical Guide: Potential Biological Activity of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (BHPI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the synthetic compound 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, also known as BHPI. This small molecule has emerged as a potent and selective anticancer agent, particularly against therapy-resistant estrogen receptor-alpha (ERα)-positive cancers. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its synthesis and biological evaluation, and visualizes the critical signaling pathways involved.

Introduction

3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (this compound) is a novel, noncompetitive small molecule modulator of estrogen receptor-alpha (ERα).[1] It has demonstrated significant preclinical efficacy in inducing tumor regression in models of drug-resistant ERα-positive breast and ovarian cancers.[1][2] Unlike traditional endocrine therapies that are often cytostatic, this compound exhibits a cytotoxic effect by inducing a state of massive and sustained cellular stress.[2][3] This guide will delve into the molecular mechanisms underpinning the potent anticancer activity of this compound.

Mechanism of Action

The primary mechanism of action of this compound is the hyperactivation of the Unfolded Protein Response (UPR), a cellular stress response pathway.[1][2][3] In ERα-positive cancer cells, this compound initiates a signaling cascade that converts the typically protective UPR into a lethal response.

The key steps in this compound's mechanism of action are:

-

ERα-Dependent Activation of PLCγ: this compound binds to ERα, leading to the rapid and robust activation of plasma membrane-associated phospholipase C-gamma (PLCγ).[1][3]

-

IP₃ Production and Calcium Release: Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-triphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum (EnR) membrane, triggering a massive and sustained release of stored calcium (Ca²⁺) into the cytosol.[1][3]

-

UPR Hyperactivation: The depletion of EnR Ca²⁺ stores and the resulting increase in cytosolic Ca²⁺ levels lead to the strong and sustained activation of all three arms of the UPR:

-

PERK Pathway: The protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) arm is activated, leading to the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α). This phosphorylation results in a rapid and near-complete inhibition of global protein synthesis.[1][3]

-

IRE1α and ATF6 Pathways: The inositol-requiring enzyme 1-alpha (IRE1α) and activating transcription factor 6 (ATF6) arms of the UPR are also activated.[1]

-

-

ATP Depletion and Secondary Protein Synthesis Inhibition: The cell attempts to restore EnR Ca²⁺ homeostasis by activating sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps. This process consumes large amounts of ATP, leading to rapid cellular energy depletion. The resulting increase in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK). AMPK, in turn, phosphorylates eukaryotic elongation factor 2 (eEF2), which introduces a second block on protein synthesis.[1]

-

Cytotoxicity: The sustained UPR activation and the profound inhibition of protein synthesis, coupled with ATP depletion, create an unresolvable cellular stress state, ultimately leading to cancer cell death.[2][3]

Quantitative Data

The following table summarizes the reported efficacy of this compound in various cancer cell lines.

| Cell Line | Cancer Type | ERα Status | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | Positive | ~0.5 | Andruska et al., 2015 |

| T47D | Breast Cancer | Positive | ~1 | Andruska et al., 2015 |

| PEO4 | Ovarian Cancer | Positive | ~1 | Andruska et al., 2015 |

| ECC-1 | Endometrial Cancer | Positive | ~1 | Andruska et al., 2015 |

| ZR-75-1 (Tamoxifen/ICI-resistant) | Breast Cancer | Positive | ~1 | Andruska et al., 2015 |

| BT-474 (Tamoxifen/ICI-resistant) | Breast Cancer | Positive | ~1 | Andruska et al., 2015 |

| ERα-negative cancer cells | Various | Negative | >10 | Andruska et al., 2015 |

Experimental Protocols

Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (this compound)

Materials:

-

Phenol

-

Concentrated sulfuric acid

-

7-methylisatin

-

Phenyl acetate (PhOAc)

-

Acetone

-

Chloroform

-

Water

Procedure:

-

A mixture of 38.2 g of pure phenol and 0.4 g of concentrated sulfuric acid is stirred and heated to 60°C.

-

To this mixture, 28.5 g (0.177 mole) of 7-methylisatin is added in portions.

-

The temperature is then raised to 85°C, and 21 g of phenyl acetate is added dropwise over 5 hours.

-

After the addition is complete, the reaction mixture is heated to 120°C for 30 minutes.

-

The mixture is allowed to cool, and the resulting solid is filtered.

-

The solid is washed thoroughly with water to remove any remaining phenyl acetate.

-

The crude product is dried, yielding approximately 50 g.

-

For purification, the solid is dissolved in acetone and precipitated by the addition of chloroform.

-

The mixture is cooled, and the precipitated solid is collected by filtration.

-

The purified product is dried to yield approximately 30 g of 3,3-bis-(4-hydroxyphenyl)-7-methyl-2-indolinone (this compound) with a melting point of 272-274°C. The yield is approximately 52%.

Cell Viability Assay (Resazurin-Based)

Materials:

-

ERα-positive and ERα-negative cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231)

-

Complete growth medium appropriate for the cell lines

-

This compound stock solution (dissolved in DMSO)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS)

-

96-well plates (opaque-walled for fluorescence measurements)

-

Phosphate-buffered saline (PBS)

-

Multi-well plate reader with fluorescence capabilities (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

-

After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.

-

Incubate the plates for the desired treatment duration (e.g., 72 hours).

-

Following incubation, add 10 µL of resazurin solution to each well.

-

Incubate the plates for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC₅₀ value.

Protein Synthesis Assay ([³⁵S]-Methionine Incorporation)

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

[³⁵S]-Methionine

-

Methionine-free medium

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Plate cells in 24-well plates and grow to ~80% confluency.

-

Wash the cells with methionine-free medium.

-

Incubate the cells in methionine-free medium for 30 minutes to deplete intracellular methionine stores.

-

Treat the cells with the desired concentrations of this compound or vehicle control in methionine-free medium for the specified time.

-

Add [³⁵S]-Methionine to each well and incubate for a short period (e.g., 30 minutes).

-

To stop the incorporation, wash the cells with ice-cold PBS.

-

Precipitate the proteins by adding cold 10% TCA and incubate on ice for 30 minutes.

-

Wash the protein precipitate with cold acetone to remove the TCA.

-

Solubilize the protein pellet in a suitable lysis buffer.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Normalize the counts to the total protein concentration in each sample.

Western Blot Analysis of UPR Markers

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against UPR markers (e.g., phospho-PERK, phospho-eIF2α, ATF4, CHOP, GRP78/BiP, total PERK, total eIF2α)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle control for the desired time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway of this compound-Induced UPR Hyperactivation

Caption: this compound signaling pathway leading to UPR hyperactivation and cell death.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for the biological evaluation of this compound.

Conclusion

3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (this compound) is a promising preclinical anticancer compound with a unique mechanism of action. Its ability to hyperactivate the UPR in an ERα-dependent manner, leading to robust protein synthesis inhibition and cell death, makes it a strong candidate for further development, particularly for therapy-resistant ERα-positive cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and build upon the therapeutic potential of this compound and related compounds.

References

A Technical Guide to the Spectroscopic Profile of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule belonging to the oxindole family. A comprehensive understanding of its structural and spectroscopic properties is crucial for its application in research and drug development. This guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound, outlines standard experimental protocols for data acquisition, and illustrates a general workflow for the characterization of such synthesized molecules.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 10.0 - 11.0 | Singlet | 1H | N-H (amide) |

| ~ 9.0 - 9.5 | Singlet | 2H | O-H (phenolic) |

| ~ 7.2 - 7.4 | Multiplet | 1H | Aromatic H (indolone ring) |

| ~ 6.8 - 7.1 | Multiplet | 2H | Aromatic H (indolone ring) |

| ~ 6.6 - 6.9 | Multiplet | 8H | Aromatic H (hydroxyphenyl rings) |

| ~ 2.2 - 2.4 | Singlet | 3H | CH₃ (methyl group) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 178 - 182 | C=O (amide carbonyl) |

| ~ 155 - 158 | Aromatic C-OH |

| ~ 140 - 142 | Aromatic C (indolone ring, C-N) |

| ~ 130 - 135 | Aromatic C (hydroxyphenyl rings, C-C) |

| ~ 128 - 130 | Aromatic C-H (hydroxyphenyl rings) |

| ~ 125 - 128 | Aromatic C-H (indolone ring) |

| ~ 120 - 122 | Aromatic C (indolone ring, C-C=O) |

| ~ 115 - 118 | Aromatic C-H (hydroxyphenyl rings) |

| ~ 110 - 112 | Aromatic C-H (indolone ring) |

| ~ 55 - 60 | Quaternary C (spiro center) |

| ~ 15 - 20 | CH₃ (methyl group) |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH |

| 3400 - 3250 (medium) | N-H stretch | Amide N-H |

| 3100 - 3000 (medium) | C-H stretch | Aromatic C-H |

| 2950 - 2850 (weak) | C-H stretch | Methyl C-H |

| ~ 1710 - 1680 (strong) | C=O stretch | Amide C=O (lactam) |

| 1610 - 1450 (multiple, medium) | C=C stretch | Aromatic rings |

| 1260 - 1200 (strong) | C-O stretch | Phenolic C-O |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion Type | Notes |

| 331 | [M]⁺ | Molecular ion peak (for Electron Impact) |

| 332 | [M+H]⁺ | Protonated molecular ion (for Electrospray Ionization) |

| 238 | [M - C₆H₅O]⁺ | Loss of a hydroxyphenyl radical |

| 224 | [M - C₆H₅OH]⁺ | Loss of a phenol molecule |

| 93 | [C₆H₅O]⁺ | Hydroxyphenyl fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent peaks with analyte signals.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹.[2] A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. The O-H stretching of phenols typically appears as a broad band around 3550-3230 cm⁻¹, while the C=O stretching of the oxindole lactam will be a strong, sharp peak around 1700 cm⁻¹.[2]

Mass Spectrometry (MS):

-

Sample Introduction and Ionization: Introduce a dilute solution of the compound into the mass spectrometer. Common ionization techniques for such molecules include Electron Impact (EI) or Electrospray Ionization (ESI). ESI is a "soft" technique that typically yields the protonated molecular ion [M+H]⁺, while EI is a "hard" technique that can cause fragmentation, providing structural information.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern, if present, can be used to deduce the structure of different parts of the molecule.[3][4][5]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel organic compound like 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

A Comprehensive Technical Guide on the Physicochemical Properties of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, also known as BHPI, is a synthetic organic compound belonging to the oxindole class. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives[1]. The unique structural features of this compound, particularly the two phenolic hydroxyl groups and the oxindole core, contribute to its specific physicochemical properties, which in turn influence its pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its biological activity.

Physicochemical Properties

Quantitative Data Summary

The following table summarizes the computed physicochemical properties for 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, sourced from the PubChem database[2].

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₇NO₃ | PubChem |

| Molecular Weight | 331.37 g/mol | PubChem |

| XLogP3 | 3.6 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 331.120843 g/mol | PubChem |

| Topological Polar Surface Area | 78.5 Ų | PubChem |

| Heavy Atom Count | 25 | PubChem |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental methodologies for determining the key physicochemical properties of organic compounds like 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity[3][4].

Methodology: Capillary Method [5][6]

-

Sample Preparation: A small amount of the finely powdered, dry crystalline compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm[3][4].

-

Apparatus: A calibrated melting point apparatus with a heated block and a means of controlling the heating rate is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range[6].

-

-

Purity Assessment: A sharp melting point range of 1-2°C is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities[3][6].

Determination of the Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and overall pharmacokinetic behavior[7][8].

Methodology: Shake-Flask Method [7][8][9]

-

System Preparation: Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are combined in a flask.

-

Sample Introduction: A known amount of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one is added to the biphasic system.

-

Equilibration: The flask is shaken vigorously to ensure thorough mixing and then allowed to stand until the two phases have completely separated and equilibrium is reached.

-

Concentration Measurement: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC)[9].

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of the Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in a solution. For a compound with phenolic hydroxyl groups like 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, the pKa is essential for understanding its ionization state at different physiological pH values.

Methodology: UV-Vis Spectrophotometric Titration [10]

-

Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of this stock solution are added to a series of aqueous buffer solutions with a range of known pH values.

-

UV-Vis Spectra Acquisition: The UV-Vis absorption spectrum of the compound in each buffer solution is recorded over a relevant wavelength range. The phenolic and phenolate forms of the compound will exhibit different absorption spectra.

-

Data Analysis: The absorbance at a wavelength where the difference between the ionized and unionized forms is maximal is plotted against the pH.

-

pKa Calculation: The pKa is determined as the pH at which the concentrations of the acidic and basic forms of the molecule are equal. This corresponds to the inflection point of the resulting sigmoidal curve. Computational methods using Density Functional Theory (DFT) can also be employed to predict pKa values[11][12][13][14].

Solubility Determination

Solubility is a critical property that affects a drug's bioavailability.

Methodology: Equilibrium Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, ethanol, or a buffer of physiological pH) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Concentration Measurement: The concentration of the dissolved compound in the clear supernatant is quantified using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy. The principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents[15]. The solubility can be qualitatively assessed by observing if the compound dissolves in various solvents like water, dilute acid, and dilute base[16][17][18].

Biological Activity and Signaling Pathway

3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (this compound) has been identified as a potent and selective anticancer agent, particularly against estrogen receptor-positive (ERα-positive) breast cancer cells[19]. Its mechanism of action involves the hyperactivation of the unfolded protein response (UPR)[19].

In ERα-positive cancer cells, this compound treatment leads to the upstream activation of Phospholipase C gamma (PLCγ). This activation results in an increase in inositol trisphosphate (IP₃), which in turn triggers a rise in intracellular calcium levels. The elevated calcium activates all three branches of the UPR, leading to global protein synthesis inhibition. Furthermore, this compound activates the Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps in the endoplasmic reticulum, which rapidly depletes cellular ATP[19].

Signaling Pathway of this compound in ERα-Positive Cancer Cells

Caption: Signaling pathway of this compound in ERα-positive cancer cells.

Experimental Workflow for Physicochemical Property Determination

Caption: General experimental workflow for physicochemical property determination.

Conclusion

3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one is a compound of significant interest due to its potent anticancer activity. While comprehensive experimentally determined physicochemical data is limited, computational predictions provide a solid foundation for understanding its behavior. The experimental protocols outlined in this guide offer standardized methods for the empirical determination of its key properties. A thorough understanding of these properties, in conjunction with its mechanism of action, is crucial for the further development of this and related compounds as potential therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | C21H17NO3 | CID 3860640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. content.instructables.com [content.instructables.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. mt.com [mt.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. acdlabs.com [acdlabs.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. An accurate approach for computational pKa determination of phenolic compounds [art.torvergata.it]

- 14. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Khan Academy [khanacademy.org]

- 16. youtube.com [youtube.com]

- 17. google.com [google.com]

- 18. youtube.com [youtube.com]

- 19. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives and analogs of the core compound 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one. This class of molecules holds significant promise in the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. This document outlines their synthesis, biological activities, and underlying mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

Core Compound and its Analogs: A Structural Overview

The foundational structure, 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, is a member of the indolin-2-one family, characterized by a bis-hydroxyphenyl substitution at the 3-position and a methyl group at the 7-position of the indole core. Several analogs have been synthesized and investigated, primarily through modifications of the phenyl rings and the indole nucleus.

Known Derivatives and Analogs:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | C₂₁H₁₇NO₃ | 331.37 | Core compound with a methyl group at the 7-position of the indole ring. |

| 3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one | C₂₀H₁₅NO₃ | 317.34 | Unsubstituted indole ring at the 7-position. |

| 3,3-bis(4-hydroxy-3-methylphenyl)-1,3-dihydro-2H-indol-2-one | C₂₂H₁₉NO₃ | 345.39 | Methyl groups at the 3-position of both hydroxyphenyl rings. |

| 3,3-bis(3,5-dimethyl-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one | C₂₄H₂₃NO₃ | 373.45 | Dimethyl substitutions on both hydroxyphenyl rings. |

Biological Activities and Therapeutic Potential

Derivatives of the 3,3-bis(4-hydroxyphenyl)indolin-2-one scaffold have demonstrated potent and selective anticancer activity against various cancer cell lines, with some compounds exhibiting efficacy in the nanomolar range. The primary mechanisms of action appear to be the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Anticancer Activity: Tyrosine Kinase Inhibition

A significant body of research has focused on the role of indolin-2-one derivatives as inhibitors of receptor tyrosine kinases (RTKs). These enzymes are crucial components of signaling pathways that are often dysregulated in cancer.

Quantitative Bioactivity Data (Illustrative Examples):

| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line |

| 3,3-diarylindolin-2-ones | VEGFR-2 | 50 - 200 | HUVEC |

| 3,3-diarylindolin-2-ones | PDGFR-β | 100 - 500 | NIH-3T3 |

| Substituted Indolin-2-ones | CDK-2 | ~10 | Various |

| Substituted Indolin-2-ones | EGFR | ~50 | A431 |

Note: The IC₅₀ values presented are representative of the broader class of 3,3-diarylindolin-2-one derivatives and may not be specific to the 7-methyl analog due to a lack of publicly available data for this specific compound.

Modulation of Inflammatory Pathways

The structural similarity of the core compound to certain flavonoids suggests a potential role in modulating inflammatory pathways such as NF-κB and MAPK. These pathways are central to the inflammatory response and are also implicated in carcinogenesis. While direct evidence for the 7-methyl analog is pending, related compounds have been shown to inhibit these pathways.

Experimental Protocols

General Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one

A common synthetic route involves the condensation of 7-methylisatin with an excess of phenol in the presence of an acid catalyst.

Materials:

-

7-Methylisatin

-

Phenol

-

Concentrated Sulfuric Acid or other suitable acid catalyst

-

Glacial Acetic Acid (solvent)

-

Ethanol

-

Water

Procedure:

-

A mixture of 7-methylisatin and a molar excess of phenol is dissolved in glacial acetic acid.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the reaction mixture.

-

The mixture is heated under reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol to yield the purified 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.

In Vitro Tyrosine Kinase Inhibition Assay

The inhibitory activity of the compounds against specific tyrosine kinases can be determined using various commercially available assay kits, often employing a fluorescence resonance energy transfer (FRET) or luminescence-based method.

General Protocol (using a generic kinase assay kit):

-

Prepare a reaction buffer containing the specific tyrosine kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP.

-

Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add detection reagents, which typically include a europium-labeled antibody that recognizes the phosphorylated substrate and a streptavidin-allophycocyanin (APC) conjugate that binds to the biotinylated substrate.

-

After another incubation period, read the fluorescence signal on a suitable plate reader. The ratio of the fluorescence intensities at the acceptor and donor wavelengths is used to calculate the degree of kinase inhibition.

-

Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

NF-κB Activation Assay (Reporter Gene Assay)

The effect of the compounds on the NF-κB signaling pathway can be assessed using a reporter gene assay in a suitable cell line (e.g., HEK293).

Procedure:

-

Transfect HEK293 cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

After transfection, treat the cells with the test compound at various concentrations for a specified period.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

Signaling Pathways and Logical Relationships

The therapeutic effects of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one and its analogs are believed to be mediated through the modulation of key cellular signaling pathways.

Methodological & Application

Application Note and Protocol for the Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one is a derivative of the oxindole heterocyclic scaffold. The oxindole core is a prominent feature in many natural products and synthetic compounds with a wide range of biological activities, making its derivatives attractive targets for drug discovery and development. This document provides a detailed protocol for the chemical synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, based on the acid-catalyzed condensation of 7-methylisatin with phenol.

Reaction Scheme

The synthesis proceeds via an electrophilic substitution reaction where the protonated carbonyl group of 7-methylisatin is attacked by two equivalents of phenol at the C3 position of the indolinone ring.

Caption: Overall reaction for the synthesis of the target compound.

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-2-indolinone[1].

Materials and Reagents:

-

Phenol (C₆H₆O)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Phenyl Acetate (PhOAc)

-

Acetone

-

Chloroform

-

Deionized Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 38.2 g of pure phenol with 0.4 g of concentrated sulfuric acid.

-

Stir the mixture while heating to 60°C.

-

Addition of 7-Methylisatin: Gradually add 28.5 g (0.177 mole) of 7-methylisatin to the reaction mixture in portions[1].

-

Temperature Increase and Reagent Addition: After the addition of 7-methylisatin is complete, raise the temperature to 85°C.

-

Gradually add 21 g of phenyl acetate dropwise over a period of 5 hours[1].

-

Final Heating: Once the phenyl acetate addition is complete, increase the temperature of the stirred mixture to 120°C for 30 minutes[1].

-

Work-up: Allow the reaction mixture to cool to room temperature. A solid will precipitate.

-

Filter the solid and wash it thoroughly with abundant water to remove any remaining phenyl acetate[1].

-

Dry the resulting solid to obtain the crude product (approximately 50 g)[1].

-

Purification: Dissolve the crude solid in acetone.

-

Precipitate the product by adding chloroform to the acetone solution.

-

Allow the mixture to cool, then filter the purified solid.

-

Final Product: Dry the solid to yield pure 3,3-bis-(4-hydroxyphenyl)-7-methyl-2-indolinone (30 g)[1].

Data Presentation

The following table summarizes the key quantitative data for the synthesized compound.

| Parameter | Value | Reference |

| Product Name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | [4] |

| Molecular Formula | C₂₁H₁₇NO₃ | [4] |

| Molecular Weight | 331.4 g/mol | [4] |

| Yield | 52% | [1] |

| Melting Point | 272-274°C | [1] |

| Appearance | Solid | [1] |

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of the target compound.

Caption: Workflow diagram for the synthesis and purification process.

Logical Relationship of Synthesis

The diagram below outlines the logical flow and components leading to the formation of the final product.

Caption: Logical flow of the synthesis from reactants to the final product.

References

Applications of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one in medicinal chemistry.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one is a member of the 3,3-diaryl-oxindole class of compounds, a privileged scaffold in medicinal chemistry. This class of molecules has garnered significant attention for its diverse biological activities, most notably as potent and selective anticancer agents. The core structure, characterized by an oxindole moiety with two hydroxyl-substituted phenyl rings at the C3 position, has been identified as a key pharmacophore for targeting the estrogen receptor alpha (ERα). This document provides a comprehensive overview of the applications of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one in medicinal chemistry, with a focus on its anticancer properties. Detailed protocols for its synthesis and biological evaluation are provided to facilitate further research and drug development efforts.

Anticancer Activity

The primary application of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one and its analogs lies in their potent and selective cytotoxic activity against estrogen receptor-positive (ERα-positive) breast cancer cells. Compounds of this class, sometimes referred to as "ErSO", have demonstrated significant antitumor activity in preclinical models of ERα-positive breast cancer, including those resistant to current endocrine therapies.

The proposed mechanism of action involves the binding of the compound to the estrogen receptor alpha. This interaction is thought to induce a novel signaling pathway that leads to rapid and potent cancer cell death. This distinct mechanism offers a promising therapeutic strategy for ERα-positive breast cancers that have developed resistance to conventional hormonal therapies.

Quantitative Data

| Compound Class | Cell Line | IC50 (nM) | Reference |

| 3-(4-hydroxyphenyl)indoline-2-ones | ERα-positive breast cancer cells | Average of 34 nM | [1] |

| 3-(4-hydroxyphenyl)indoline-2-ones | Various other cancer cell lines | Average of 12,400 nM | [1] |

This significant difference in potency highlights the selectivity of this class of compounds for ERα-expressing cancers.

Experimental Protocols

Synthesis of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one

A reported synthesis for this compound involves the acid-catalyzed reaction of 7-methylisatin with phenol.[1]

Materials:

-

7-methylisatin

-

Phenol

-

Concentrated sulfuric acid

-

Phenyl acetate (PhOAc)

-

Acetone

-

Chloroform

Procedure:

-

Combine 38.2 g of pure phenol with 0.4 g of concentrated sulfuric acid in a flask equipped with a stirrer.

-

Heat the mixture to 60°C with stirring.

-

Add 28.5 g (0.177 mole) of 7-methylisatin to the mixture in portions.

-

After the addition is complete, raise the temperature to 85°C.

-

Gradually add 21 g of phenyl acetate dropwise over a period of 5 hours.

-

Following the addition of phenyl acetate, increase the temperature of the stirred mixture to 120°C for 30 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Filter the cooled mixture and wash the solid residue extensively with water to remove any remaining phenyl acetate.

-

Dry the resulting solid to obtain the crude product.

-

For purification, dissolve the crude solid in acetone and precipitate the product by adding chloroform.

-

Allow the solution to cool, then filter to collect the purified solid.

-

Dry the solid to yield 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one.

Expected Yield: Approximately 52%. Melting Point: 272-274°C.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

ERα-positive breast cancer cells (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one (dissolved in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed ERα-positive breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one in complete culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Workflows

Proposed Signaling Pathway of 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one